molecular formula C19H32Cl3N3O B12767113 3-Pyrrolidinecarboxamide, N-(3-(((o-chlorophenyl)methyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride CAS No. 102132-38-7

3-Pyrrolidinecarboxamide, N-(3-(((o-chlorophenyl)methyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride

Cat. No.: B12767113
CAS No.: 102132-38-7
M. Wt: 424.8 g/mol
InChI Key: PTERDSQMONYOSK-UHFFFAOYSA-N
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Description

3-Pyrrolidinecarboxamide, N-(3-(((o-chlorophenyl)methyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride is a complex organic compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities . This compound is of significant interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyrrolidinecarboxamide, N-(3-(((o-chlorophenyl)methyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrrolidine ring, introduction of the o-chlorophenylmethyl group, and subsequent functionalization to obtain the final product. The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and organic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps, such as recrystallization or chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-Pyrrolidinecarboxamide, N-(3-(((o-chlorophenyl)methyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the o-chlorophenylmethyl group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Pyrrolidinecarboxamide, N-(3-(((o-chlorophenyl)methyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Pyrrolidinecarboxamide, N-(3-(((o-chlorophenyl)methyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Pyrrolidine-2-one
  • Pyrrolidine-2,5-diones
  • Prolinol

Uniqueness

3-Pyrrolidinecarboxamide, N-(3-(((o-chlorophenyl)methyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride is unique due to its specific structural features, such as the presence of the o-chlorophenylmethyl group and the tetramethyl-substituted pyrrolidine ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

102132-38-7

Molecular Formula

C19H32Cl3N3O

Molecular Weight

424.8 g/mol

IUPAC Name

N-[3-[(2-chlorophenyl)methylamino]propyl]-2,2,5,5-tetramethylpyrrolidine-3-carboxamide;dihydrochloride

InChI

InChI=1S/C19H30ClN3O.2ClH/c1-18(2)12-15(19(3,4)23-18)17(24)22-11-7-10-21-13-14-8-5-6-9-16(14)20;;/h5-6,8-9,15,21,23H,7,10-13H2,1-4H3,(H,22,24);2*1H

InChI Key

PTERDSQMONYOSK-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C(N1)(C)C)C(=O)NCCCNCC2=CC=CC=C2Cl)C.Cl.Cl

Origin of Product

United States

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